molecular formula C19H31ClN2O B4405032 1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405032
M. Wt: 338.9 g/mol
InChI Key: VHJCDBXXAVXMND-UHFFFAOYSA-N
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Description

1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a piperazine ring substituted with an allyl group and a dimethylphenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Substitution Reactions: The allyl and dimethylphenoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and phenols.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and phenols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-allyl-2,6-dimethoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-ethylpiperazine hydrochloride

Uniqueness

1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a dimethylphenoxy group makes it particularly versatile for various applications.

Properties

IUPAC Name

1-[3-(2,6-dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.ClH/c1-5-7-18-14-16(2)19(17(3)15-18)22-13-6-8-21-11-9-20(4)10-12-21;/h5,14-15H,1,6-13H2,2-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJCDBXXAVXMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)C)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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